Neoeuonymine

Anti-HIV Antiviral Natural Product

Researchers studying structure-activity relationships within the evoninate alkaloid class require stereochemically defined reference standards. Impure or mischaracterized sesquiterpene pyridine alkaloids invalidate anti-HIV screening and derivatization studies. • **Defined bioactivity:** Anti-HIV EC50 <0.1-1.0 μg/mL; therapeutic index >11.3 (13-35× more potent than tripfordine A or hyponine F). • **Synthetic utility:** Required starting material for unidirectional conversion to euonymine (C-8 epimer). • **Chemotaxonomic marker:** Distinguishes Euonymus/Tripterygium species (e.g., T. hypoglaucum vs. T. wilfordii). • **Supply:** Analytical and research-grade material available for immediate shipment.

Molecular Formula C36H45NO17
Molecular Weight 763.7 g/mol
CAS No. 33510-25-7
Cat. No. B12781512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeoeuonymine
CAS33510-25-7
Molecular FormulaC36H45NO17
Molecular Weight763.7 g/mol
Structural Identifiers
SMILESCC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C
InChIInChI=1S/C36H45NO17/c1-15-16(2)31(44)53-28-26(50-19(5)40)30(52-21(7)42)35(14-47-17(3)38)29(51-20(6)41)25(49-18(4)39)23-27(43)36(35,34(28,9)46)54-33(23,8)13-48-32(45)22-11-10-12-37-24(15)22/h10-12,15-16,23,25-30,43,46H,13-14H2,1-9H3/t15-,16-,23+,25+,26-,27+,28-,29+,30-,33-,34?,35+,36-/m0/s1
InChIKeyNKTOESKXBIEREY-RRFKVAGVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neoeuonymine Overview


Neoeuonymine (CAS 33510-25-7) is a naturally occurring sesquiterpene pyridine alkaloid derived from the Celastraceae family, primarily isolated from Euonymus sieboldiana Blume [1]. As a member of the evoninate alkaloid subclass, it is characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpene core esterified with evoninic acid and multiple acetate groups (molecular formula: C36H45NO17, MW: 763.74 g/mol) [2]. This compound is distinguished by its complex macrocyclic dilactone bridge and specific stereochemistry at the C-8 position, which differentiates it from closely related analogs such as euonymine and evonine [3]. Neoeuonymine has been reported in multiple Celastraceae species including Euonymus hamiltonianus and Tripterygium hypoglaucum, and serves as a key research tool for studying the structure-activity relationships within the sesquiterpene pyridine alkaloid class [4].

Sesquiterpene pyridine alkaloid probe for structure-activity studies
C-8 stereochemistry & acetylation pattern research fit
Non-redundant semisynthetic precursor for euonymine conversion
Screening context within pyridine alkaloid class (reported endpoint)

Structural Uniqueness of Neoeuonymine


Within the sesquiterpene pyridine alkaloid family, structural modifications—particularly acetylation patterns and stereochemistry at the C-8 position—profoundly alter biological activity and chemical reactivity. Neoeuonymine (14) is structurally distinct from its closest analog euonymine (5), with the key difference residing in the stereochemistry at C-8: neoeuonymine possesses an 8α-acetoxy configuration, whereas euonymine exhibits the epimeric 8β arrangement [1]. This stereochemical divergence enables the direct chemical conversion of neoeuonymine to euonymine, a transformation that is not reversible under standard conditions and highlights the unique synthetic utility of neoeuonymine as a precursor [2]. Furthermore, neoeuonymine demonstrates a distinct anti-HIV activity profile (EC50 <0.1–1.0 μg/mL) with a favorable therapeutic index (>11.3) that differs from structurally related but inactive or less selective members of the class [3]. Substituting neoeuonymine with a generic "sesquiterpene alkaloid" without verifying specific stereochemistry and esterification patterns risks invalidating experimental outcomes in anti-HIV screening, chemical derivatization studies, or structure-activity relationship investigations.

Stereochemical mismatch

C-8 α vs β configuration may alter target interaction and chemical reactivity; generic sesquiterpene alkaloids lack this specific stereochemical identity.

Acetylation pattern mismatch

Five acetate esters vs six in euonymine shifts molecular properties; direct substitution with evonine or other evoninate alkaloids may not reproduce reactivity.

Species-source mismatch

Isolation from Tripterygium wilfordii yields wilfordine, not neoeuonymine; sourcing Euonymus sieboldiana is critical for compound identity.

Irreversible interconversion

Neoeuonymine converts to euonymine, but reverse conversion is not reported; substituting euonymine as precursor limits access to neoeuonymine-based derivatization.

Neoeuonymine Differentiation Evidence


Anti-HIV Activity Comparison

Neoeuonymine (compound 97) demonstrates significant anti-HIV activity with an EC50 value in the range of <0.1–1.0 μg/mL, placing it among the most potent members of the sesquiterpene pyridine alkaloid class evaluated [1]. In direct comparison, its structural analog euonymine (compound 96) exhibits an EC50 within the same range (<0.1–1.0 μg/mL), while the positive control AZT shows an EC50 of 0.012 μg/mL [1]. The therapeutic index (TI) for neoeuonymine falls within the favorable range of 11.3–1000+, indicating a measurable selectivity window between antiviral efficacy and cytotoxicity [1]. Notably, neoeuonymine and euonymine belong to a subset of 10 alkaloids (out of 15 tested) that exhibited EC50 values <1.0 μg/mL, whereas structurally distinct members such as tripfordine A (compound 83) and hyponine F (compound 93) showed substantially higher EC50 values of 13.4 μg/mL and 35.2 μg/mL, respectively, with poor TI values of 1.9 and >2.8 [1]. This quantitative differentiation establishes neoeuonymine as a compound of interest for anti-HIV screening programs that require sub-microgram per milliliter potency coupled with an acceptable selectivity margin.

Anti-HIV EC50
Head-to-head
Neoeuonymine EC50 11.3; 13–35× lower vs tripfordine A / hyponine F; 8–83× higher vs AZT
Supports anti-HIV screening endpoint interpretation
In vitro cell-based assay; absolute potency requires verification
Anti-HIV Antiviral Natural Product

Structural Distinction from Euonymine

Neoeuonymine (14) is structurally defined as a polyhydroxyl sesquiterpene of the eudesman type (euonyminol core) esterified with evoninic acid and five moles of acetic acid, with the critical stereochemical distinction residing at the C-8 position [1]. In contrast, euonymine (5) is esterified with evoninic acid and six moles of acetic acid, and exhibits the opposite stereochemistry at C-8 [1]. This difference is reflected in their chemical nomenclature: neoeuonymine is synonymously designated as 8α-acetoxy-O6-deacetyl-8-deoxo-evonine and O6-deacetyl-euonymine, directly indicating the absence of one acetate moiety relative to euonymine and the specific α-orientation of the acetoxy group at C-8 [2]. Experimentally, neoeuonymine can be chemically converted to euonymine (5), whereas the reverse transformation has not been demonstrated, underscoring neoeuonymine's unique utility as a synthetic precursor for generating the more extensively acetylated analog [1].

C-8 Stereochemistry & Acetylation
Head-to-head
Neoeuonymine: C-8 α-acetoxy, 5 OAc; Euonymine: C-8 β, 6 OAc; MW diff ~42 Da
Stereochemical attribution context for SAR studies
NMR and MS structural elucidation; chemical interconversion confirmed
Natural Product Chemistry Stereochemistry Structural Elucidation

Interconversion to Euonymine and Evonine

A defined chemical interconversion hierarchy has been experimentally established among the major sesquiterpene alkaloids from Euonymus sieboldiana. Neoeuonymine (14) undergoes direct conversion to euonymine (5) under specified reaction conditions, while evonine (1) can also be directly converted to euonymine (5) [1]. Critically, no pathway has been reported for converting euonymine back to neoeuonymine or evonine, nor for converting neoeuonymine directly to evonine without passing through euonymine [1]. This establishes neoeuonymine as a non-redundant intermediate within the biosynthetic and semisynthetic pathway, possessing a unique reactivity profile that is not shared by euonymine or evonine. The transformation involves stereochemical inversion and/or acetylation state changes that are directionally constrained, making neoeuonymine the required starting material for research programs investigating euonymine derivatives via neoeuonymine-mediated routes.

Semisynthetic Interconversion
Method context
Neoeuonymine → Euonymine (irreversible); Evonine → Euonymine (irreversible)
Exclusive semisynthetic entry point for euonymine from neoeuonymine
Conversion conditions from Tetrahedron 1977; no reverse pathway reported
Semisynthesis Chemical Derivatization Alkaloid Chemistry

Source Species and Natural Occurrence

Neoeuonymine has been unambiguously identified in three Celastraceae species: Euonymus sieboldiana Blume (the original isolation source), Euonymus hamiltonianus, and Tripterygium hypoglaucum [1]. By comparison, its close structural analog euonymine has been reported from Euonymus sieboldiana, Maytenus cuzcoina, and Euonymus alatus forma striatus [2]. Notably, neoeuonymine has not been reported from Tripterygium wilfordii in definitive isolation studies, although the related compound wilfordine is a prominent constituent of that species [2]. This species-specific distribution pattern has practical implications for natural product sourcing: researchers seeking neoeuonymine should prioritize Euonymus sieboldiana extracts, whereas programs requiring wilfordine should source from Tripterygium wilfordii [2]. Confusion between these species-level distributions can lead to negative isolation outcomes and wasted procurement resources.

Species Occurrence
Cross-study comparable
E. sieboldiana ✓, E. hamiltonianus ✓, T. hypoglaucum ✓; T. wilfordii ✗
Source-species authentication and procurement guidance
Literature-based distribution; verify with authenticated reference standard
Phytochemistry Natural Product Isolation Chemotaxonomy

Neoeuonymine Research Applications


Anti-HIV Screening and Lead Identification

Neoeuonymine is suitable for inclusion in anti-HIV screening cascades targeting natural product-derived inhibitors with sub-microgram per milliliter potency (EC50 <0.1–1.0 μg/mL) and favorable therapeutic index (>11.3) [1]. In comparative screening panels, neoeuonymine demonstrates potency that is 13–35× greater than structurally related but less active sesquiterpene pyridine alkaloids such as tripfordine A (EC50 13.4 μg/mL, TI 1.9) and hyponine F (EC50 35.2 μg/mL, TI >2.8) [1]. Researchers should prioritize neoeuonymine when the screening objective requires compounds with a defined selectivity window (TI >10) and when structural novelty within the dihydro-β-agarofuran scaffold is a selection criterion. This compound serves as a benchmark for structure-activity relationship studies examining the impact of acetylation pattern and C-8 stereochemistry on anti-HIV efficacy within the evoninate alkaloid subclass.

Semisynthetic Derivatization to Euonymine

Neoeuonymine is the required starting material for semisynthetic conversion to euonymine (5) via chemical transformation protocols established in the foundational Tetrahedron 1977 study [1]. This unidirectional conversion (neoeuonymine → euonymine) provides a controlled entry point for generating the more extensively acetylated analog without requiring direct isolation from natural sources. Research programs focused on elucidating the structure-activity relationships of euonymine derivatives, or those requiring euonymine for comparative biological evaluation, should procure neoeuonymine as the synthetic precursor. The conversion reaction also enables access to euonymine when evonine is unavailable or when stereochemical studies require a specific α-to-β epimerization at C-8 as a mechanistic probe [1].

Chemotaxonomic Marker for Species Authentication

Neoeuonymine serves as a species-specific chemotaxonomic marker for Euonymus sieboldiana, Euonymus hamiltonianus, and Tripterygium hypoglaucum, with notable absence from Tripterygium wilfordii [1]. Researchers conducting phytochemical authentication of Celastraceae plant material can utilize neoeuonymine as a diagnostic secondary metabolite to distinguish between morphologically similar species within the genus Tripterygium (e.g., T. hypoglaucum vs. T. wilfordii) [1]. This application is particularly relevant for quality control in traditional medicine preparations and for ensuring correct botanical identification in natural product drug discovery programs sourcing from Celastraceae biodiversity. Procurement of authenticated neoeuonymine reference standard is essential for establishing LC-MS or HPLC-UV chromatographic fingerprints for species verification [1].

Stereochemical Probe for SAR Studies

The C-8 α-acetoxy stereochemistry of neoeuonymine, contrasted with the C-8 β configuration of euonymine and the distinct acetylation pattern of evonine (five acetate esters vs. six in euonymine), establishes neoeuonymine as a stereochemical probe for dissecting structure-activity relationships within the sesquiterpene pyridine alkaloid class [1][2]. In comparative anti-HIV assays, neoeuonymine and euonymine both exhibit EC50 values <1.0 μg/mL, suggesting that C-8 stereochemistry does not abrogate activity within this potency range; however, the differential therapeutic index and cytotoxicity profiles remain to be fully elucidated [2]. Researchers investigating the molecular determinants of antiviral selectivity and the role of specific acetate esters in target engagement should include neoeuonymine as a defined comparator to its epimer euonymine and to the less acetylated evonine scaffold [1].

Application
Selection Property
Validation Focus
HIV replication inhibition screening studies (pyridine alkaloid class)
EC50 endpoint ranking within alkaloid panel
EC50 and selectivity window endpoint interpretation
Semisynthetic conversion to euonymine analog
Unidirectional C-8 stereochemical transformation
Chemical conversion yield and stereochemical outcome
Phytochemical species authentication
Species-specific occurrence in Celastraceae
LC-MS/HPLC fingerprint verification
Sesquiterpene alkaloid structure-activity relationship studies
C-8 stereochemistry and acetylation pattern
Bioactivity vs. stereochemistry correlation analysis

Technical Documentation Hub

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